
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-methyl-1-propan-2-yltriazole-4-carboxamide
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Overview
Description
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-methyl-1-propan-2-yltriazole-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dioxothiolan ring, and a triazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-methyl-1-propan-2-yltriazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Dioxothiolan Ring: This step involves the formation of a thiolane ring followed by oxidation to introduce the dioxo functionality.
Synthesis of the Triazole Moiety:
Coupling Reactions: The final step involves coupling the cyclopropyl, dioxothiolan, and triazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-methyl-1-propan-2-yltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, particularly the dioxothiolan ring.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiolane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-methyl-1-propan-2-yltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
- N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-methyl-1-propan-2-yltriazole-4-carboxamide stands out due to its triazole moiety, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-methyl-1-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-9(2)18-10(3)13(15-16-18)14(19)17(11-4-5-11)12-6-7-22(20,21)8-12/h9,11-12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEBQBQNNWWCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C(C)C)C(=O)N(C2CC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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